4-Methylidenenon-8-ynal
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Overview
Description
4-Methylidenenon-8-ynal is an organic compound with the molecular formula C10H14O. It contains a total of 24 bonds, including 10 non-hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, and 1 aldehyde group (aliphatic) . This compound is known for its unique structure, which includes both an alkyne and an aldehyde functional group.
Preparation Methods
The synthesis of 4-Methylidenenon-8-ynal can be achieved through various synthetic routes. One notable method involves the N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This reaction is known for its broad substrate scope and mild conditions . Additionally, an oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates has been discussed in the literature
Chemical Reactions Analysis
4-Methylidenenon-8-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The alkyne group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methylidenenon-8-ynal has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block in organic synthesis, allowing researchers to construct more complex molecules. In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 4-Methylidenenon-8-ynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and drug development .
Comparison with Similar Compounds
4-Methylidenenon-8-ynal can be compared with other similar compounds, such as:
2-Methylidenenon-8-ynal: Similar structure but with a different position of the methylidene group.
4-Methylidenenon-6-ynal: Similar structure but with a different position of the alkyne group.
Properties
CAS No. |
917989-36-7 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methylidenenon-8-ynal |
InChI |
InChI=1S/C10H14O/c1-3-4-5-7-10(2)8-6-9-11/h1,9H,2,4-8H2 |
InChI Key |
DNIIZQCJUZFVHY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCC#C)CCC=O |
Origin of Product |
United States |
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